molecular formula C7H8O3 B11720052 2-Hydroxy-1-(5-methyl-2-furyl)ethanone

2-Hydroxy-1-(5-methyl-2-furyl)ethanone

Cat. No.: B11720052
M. Wt: 140.14 g/mol
InChI Key: JVDDSUDJZRIFPD-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(5-methyl-2-furyl)ethanone is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol It is a furan derivative, characterized by the presence of a hydroxy group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. Another method includes the condensation of 5-methylfurfural with a hydroxyl-containing reagent under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(5-methyl-2-furyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(5-methyl-2-furyl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-hydroxy-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H8O3/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3

InChI Key

JVDDSUDJZRIFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CO

Origin of Product

United States

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